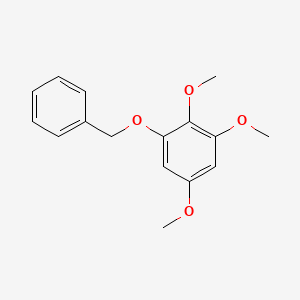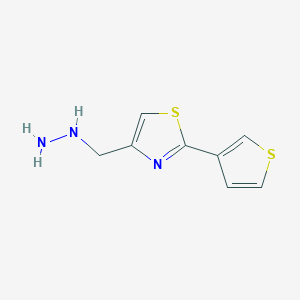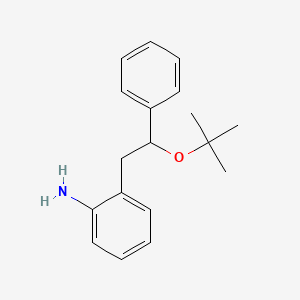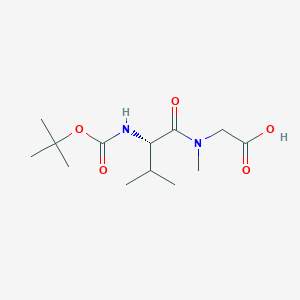
1-(Benzyloxy)-2,3,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2,3,5-trimethoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group and three methoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2,3,5-trimethoxybenzene typically involves several steps:
Bromination: The starting material, 2,3,5-trimethoxybenzene, undergoes bromination to introduce a bromine atom at a specific position on the benzene ring.
Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.
Halogen Exchange Reaction: The final step involves a halogen exchange reaction to replace the bromine atom with another halogen, such as iodine.
These steps are carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of reaction conditions and the use of catalysts to enhance efficiency .
Chemical Reactions Analysis
1-(Benzyloxy)-2,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Benzyloxy)-2,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,3,5-trimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(Benzyloxy)-2,3,5-trimethoxybenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-bromobenzene: This compound has a similar structure but with a bromine atom instead of methoxy groups.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound contains a triazole ring and is studied for its antifungal activity.
Pyrazole Derivatives: These compounds have a pyrazole ring and exhibit various pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
855242-15-8 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,2,5-trimethoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O4/c1-17-13-9-14(18-2)16(19-3)15(10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
YLCIJSPCUXWXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)
![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)



![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)

![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
